Phosdrin

Descripción

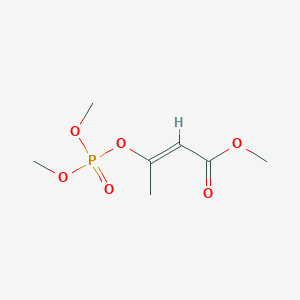

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032683 | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7786-34-7 | |

| Record name | Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Acetylcholinesterase Inhibition by Phosdrin (Mevinphos)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the inhibition of acetylcholinesterase (AChE) by the organophosphate insecticide Phosdrin, chemically known as mevinphos (B165942). The document elucidates the chemical interactions, kinetic parameters, and the irreversible nature of this inhibition, offering valuable insights for researchers in toxicology, neurobiology, and pharmacology.

Introduction: The Critical Role of Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, ensuring precise control of neuronal signaling. The inhibition of AChE disrupts this vital process, leading to an accumulation of ACh in the synaptic cleft. This accumulation results in the hyperstimulation of muscarinic and nicotinic receptors, which can precipitate a cholinergic crisis characterized by a range of severe toxic effects, including paralysis and, ultimately, death.[1][2]

Mevinphos, a potent organophosphate, functions as a powerful inhibitor of AChE.[3][4] It exists as a mixture of two geometric isomers, the (E)- and (Z)-isomers, with the (E)-isomer demonstrating greater biological activity.[5] Understanding the precise mechanism of its inhibitory action is crucial for the development of effective countermeasures and for assessing its toxicological impact.

The Molecular Mechanism of Acetylcholinesterase Inhibition by Mevinphos

The inhibition of AChE by mevinphos is a multi-step process that involves the phosphorylation of a key amino acid residue within the enzyme's active site. This process ultimately leads to the formation of a stable, inactive enzyme complex.

The Acetylcholinesterase Active Site

The active site of AChE is located at the base of a deep and narrow gorge and is comprised of two main subsites: the anionic site and the esteratic site. The esteratic site contains a catalytic triad (B1167595) of three amino acid residues: Serine-203, Histidine-447, and Glutamate-334, which are essential for the hydrolysis of acetylcholine.[6]

Phosphorylation of the Catalytic Serine

Mevinphos, like other organophosphates, acts as a "suicide substrate" for AChE. The phosphorus atom in mevinphos is electrophilic and is subject to nucleophilic attack by the hydroxyl group of the Serine-203 residue in the catalytic triad. This attack results in the formation of a covalent bond between the phosphorus atom of mevinphos and the serine residue, a process known as phosphorylation.[7][8] This reaction releases a leaving group, in this case, the vinyl moiety of mevinphos. The resulting phosphorylated enzyme is catalytically inactive as the essential serine residue is now blocked.

The "Aging" Process: A Path to Irreversibility

The initial phosphorylated AChE-mevinphos complex is, in principle, reversible and can be reactivated by strong nucleophiles such as oximes (e.g., pralidoxime). However, this complex can undergo a subsequent, time-dependent dealkylation process known as "aging".[9][10] During aging, one of the methyl groups attached to the phosphorus atom is cleaved off. This dealkylation results in a negatively charged phosphoryl-enzyme conjugate that is highly stable and resistant to reactivation by currently available oxime antidotes.[11] This "aged" enzyme is considered to be irreversibly inhibited.

Quantitative Analysis of Mevinphos-AChE Inhibition

The interaction between mevinphos and AChE can be characterized by several kinetic parameters that quantify the potency and dynamics of the inhibition. Due to the age and restricted use of mevinphos, comprehensive in vitro kinetic data is sparse in publicly available literature. The following table summarizes the available quantitative data.

| Parameter | Value | Species/Enzyme Source | Conditions | Reference |

| Bimolecular Rate Constant (ki) | 1.36 x 105 M-1min-1 | Bovine Erythrocyte Cholinesterase | 37°C | [PubChem CID: 9560] |

| No Observed Adverse Effect Level (NOAEL) (Acute Dietary) | 0.1 mg/kg/day | Rat | - | [EPA, 2000] |

| Lowest Observed Adverse Effect Level (LOAEL) (Acute Dietary) | 2.0 mg/kg/day | Rat | Based on plasma and brain ChE inhibition and clinical signs | [EPA, 2000] |

| Oral LD50 | 3-7 mg/kg | Rat | - | [Wikipedia] |

Note: The bimolecular rate constant (ki) is a measure of the overall inhibitory potency of the compound. A higher ki value indicates a more potent inhibitor. The NOAEL and LOAEL are toxicological endpoints derived from in vivo studies and reflect the doses at which no adverse effects and the lowest level of adverse effects are observed, respectively. The LD50 is the dose that is lethal to 50% of the test population. Further research is required to determine other key kinetic constants such as the dissociation constant (Kd) for the initial reversible binding and the specific aging rate constant (ka) for mevinphos.

Experimental Protocols for Assessing Mevinphos-AChE Inhibition

The most widely used method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Determination of IC50 for Mevinphos

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from bovine erythrocytes or recombinant human)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Mevinphos stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagent Solutions: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Prepare Mevinphos Dilutions: Perform a serial dilution of the mevinphos stock solution to obtain a range of concentrations to be tested.

-

Assay Setup:

-

In each well of the 96-well plate, add a specific volume of phosphate buffer.

-

Add the AChE solution to each well.

-

Add the various concentrations of mevinphos to the test wells. Include a control well with no inhibitor (containing only the solvent used for mevinphos).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular time intervals (e.g., every minute for 10-15 minutes) using the microplate reader.

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each mevinphos concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the mevinphos concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Determination of the Aging Rate Constant (ka)

This protocol measures the rate at which the mevinphos-inhibited AChE becomes resistant to reactivation by an oxime.

Materials:

-

AChE solution

-

Mevinphos solution

-

Oxime reactivator solution (e.g., pralidoxime)

-

Reagents for the Ellman assay (as described above)

-

Method to remove excess inhibitor (e.g., gel filtration column)

Procedure:

-

Inhibition of AChE: Incubate the AChE solution with a concentration of mevinphos sufficient to achieve >90% inhibition.

-

Removal of Excess Inhibitor: Remove the unbound mevinphos from the solution using a suitable method like gel filtration.

-

Aging Incubation: Incubate the inhibited enzyme solution at a controlled temperature (e.g., 37°C).

-

Time-course Reactivation: At various time points during the aging incubation, take aliquots of the inhibited enzyme.

-

Reactivation Assay: To each aliquot, add a solution of an oxime reactivator and incubate for a fixed period to allow for reactivation.

-

Measure Residual Activity: After the reactivation period, measure the AChE activity using the Ellman assay.

-

Data Analysis:

-

Plot the percentage of reactivatable enzyme as a function of the aging incubation time.

-

The rate of decrease in the reactivatable enzyme follows first-order kinetics. The aging rate constant (ka) can be determined from the slope of the semi-logarithmic plot of the percentage of reactivatable enzyme versus time.

-

Visualizations of Core Mechanisms

To further elucidate the complex processes involved in AChE inhibition by mevinphos, the following diagrams, generated using the DOT language, illustrate the key signaling pathways, chemical mechanisms, and experimental workflows.

Conclusion

This compound (mevinphos) is a highly potent inhibitor of acetylcholinesterase, exerting its toxic effects through the phosphorylation of the active site serine residue. This inhibition can become effectively irreversible through a subsequent aging process, posing a significant challenge for therapeutic intervention. The provided quantitative data, though limited, underscores the high toxicity of mevinphos. The detailed experimental protocols, based on the well-established Ellman assay, offer a robust framework for researchers to conduct further in vitro studies to fully characterize the kinetic profile of mevinphos and to screen for potential reactivating agents. The visualizations provided serve to clarify the complex molecular and cellular events involved in mevinphos-induced acetylcholinesterase inhibition. This in-depth guide provides a solid foundation for professionals engaged in the fields of toxicology, neuropharmacology, and the development of medical countermeasures against organophosphate poisoning.

References

- 1. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]

- 3. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 4. esslabshop.com [esslabshop.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. IN VITRO AGE-RELATED DIFFERENCES IN RATS TO ORGANOPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mevinphos - Wikipedia [en.wikipedia.org]

- 11. Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Degradation of Phosdrin Isomers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth analysis of the stereospecific degradation of Phosdrin (Mevinphos) isomers. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of degradation pathways.

Introduction

This compound, the common trade name for the organophosphate insecticide mevinphos (B165942), is a potent acetylcholinesterase inhibitor. It exists as a mixture of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is known to be more biologically active. Understanding the stereospecific degradation of these isomers is crucial for assessing their environmental fate, persistence, and potential for toxicological impact. This technical guide synthesizes available data on the differential degradation rates and pathways of this compound isomers.

Data Presentation: Quantitative Degradation Data

The degradation of this compound isomers is influenced by environmental conditions, particularly pH and microbial activity. The following tables summarize the available quantitative data on the half-lives of the (E)- and (Z)-isomers in various matrices.

Table 1: Half-life of this compound Isomers in Soil

| Isomer | Half-life (days) | Conditions | Reference |

| (E)- and (Z)-isomers | < 4 | Terrestrial environment | [1] |

| (E)-isomer | 0.05 days (1.21 hours) | Aerobic, laboratory conditions at 25°C in the dark | [1] |

| (Z)-isomer | 0.16 days (3.83 hours) | Aerobic, laboratory conditions at 25°C in the dark | [1] |

| General | 3 to 13 days | Microbially-mediated degradation | [2] |

Table 2: Half-life of this compound Isomers in Water

| Isomer | pH | Half-life (days) | Conditions | Reference |

| (E)- and (Z)-isomers | 5 | 50.8 to 84.6 | Sterile aqueous buffered solution | [1] |

| (E)- and (Z)-isomers | 6 | 120 | Aqueous solution | [2] |

| (E)- and (Z)-isomers | 7 | 35 | Aqueous solution | [2] |

| (E)- and (Z)-isomers | 9 | 2.8 to 7.5 | Sterile aqueous buffered solution | [1] |

| (E)- and (Z)-isomers | 9 | 3 | Aqueous solution | [2] |

| (E)- and (Z)-isomers | 11 | 0.06 days (1.4 hours) | Aqueous solution | [2] |

| (E)- and (Z)-isomers | Not specified | ~27 | Photolysis in aqueous solution | [1] |

Degradation Pathways

The degradation of this compound isomers proceeds through several pathways, primarily hydrolysis and biotic degradation. The end products can differ depending on the isomer and the specific enzymatic system involved.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for both isomers, with the rate being highly dependent on pH. In alkaline conditions, hydrolysis is significantly accelerated. The primary hydrolytic degradation product for both isomers is O-demethyl-mevinphos.

Biotic Degradation

Microbial populations in soil and enzymatic systems in organisms play a significant role in the degradation of this compound isomers.

-

Soil Metabolism: In soil, biotic degradation is the primary means of dissipation. The major degradation pathway is believed to involve the formation of methyl acetoacetate, which is then rapidly bound to soil particles and mineralized to carbon dioxide.

-

Enzymatic Degradation:

-

Phosphotriesterases (PTEs): These enzymes, found in various microorganisms, are capable of hydrolyzing organophosphates. While specific data on the stereoselective hydrolysis of mevinphos by PTEs is limited, their known activity on other organophosphates suggests a likely role in its degradation.

-

Glutathione (B108866) S-Transferases (GSTs): In the presence of mouse liver enzymes and glutathione, the degradation of this compound isomers has been shown to be stereospecific. The cis-isomer is degraded to cis-desmethyl this compound and S-methylglutathione, while the trans-isomer yields dimethylphosphate[2]. This indicates distinct metabolic fates for the two isomers mediated by GSTs.

-

Experimental Protocols

Detailed experimental protocols for the stereospecific analysis of this compound isomers are crucial for accurate assessment of their environmental persistence and metabolic fate. Below are outlines of key methodologies.

Determination of Half-life in Soil

Objective: To determine the rate of degradation of (E)- and (Z)-mevinphos in a specific soil type under controlled laboratory conditions.

Methodology:

-

Soil Preparation: A well-characterized soil is passed through a 2-mm sieve. The moisture content is adjusted to a specific level (e.g., 50-75% of field capacity).

-

Spiking: A known concentration of an analytical standard of (E)- and (Z)-mevinphos mixture is applied to the soil samples. The solvent is allowed to evaporate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C). Separate samples are prepared for each time point.

-

Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 7, 14, and 28 days), triplicate samples are taken for analysis.

-

Extraction: The soil samples are extracted with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) using techniques such as sonication or accelerated solvent extraction.

-

Cleanup: The extracts may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

-

Analysis: The concentrations of the (E)- and (Z)-isomers are determined using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The degradation half-life is calculated assuming first-order kinetics by plotting the natural logarithm of the concentration against time.

Gas Chromatographic Analysis of Mevinphos Isomers

Objective: To separate and quantify the (E)- and (Z)-isomers of mevinphos in environmental or biological samples.

Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

Chromatographic Conditions (Example):

-

Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-1, DB-5, or equivalent).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 10°C/minute to 200°C.

-

Ramp 2: 5°C/minute to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Detector:

-

NPD: Temperature set at 280°C.

-

MS: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Calibration curves are generated using certified analytical standards of the (E)- and (Z)-isomers.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the stereoselective metabolism of mevinphos isomers by hepatic enzymes.

Methodology:

-

Microsome Preparation: Pooled human or animal liver microsomes are used.

-

Incubation Mixture: The reaction mixture contains liver microsomes, a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4). For studying glutathione conjugation, reduced glutathione (GSH) is added to the incubation mixture.

-

Reaction Initiation: The reaction is initiated by adding a known concentration of the mevinphos isomer (either the (E)-isomer, (Z)-isomer, or the mixture).

-

Incubation: The mixture is incubated at 37°C with gentle shaking.

-

Reaction Termination: At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.

-

Analysis: The disappearance of the parent isomers and the formation of metabolites are monitored by a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The rate of metabolism and the formation of specific metabolites for each isomer are determined.

Mandatory Visualization

The following diagrams illustrate the key degradation pathways of this compound isomers.

Caption: Degradation of cis- and trans-Phosdrin isomers via hydrolysis and GST conjugation.

Caption: Workflow for determining the half-life of this compound isomers in soil.

References

An In-depth Technical Guide to the Chemical Synthesis of Phosdrin (Mevinphos) via the Perkow Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of Phosdrin, an organophosphate insecticide, through the Perkow reaction. It details the underlying chemical principles, a representative experimental protocol, and the biological mechanism of action. This compound, also known as mevinphos, is a potent acetylcholinesterase inhibitor.[1][2] Its synthesis is a classic example of the Perkow reaction, which provides a route to vinyl phosphates from trialkyl phosphites and α-haloketones.[3]

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the reaction of trimethyl phosphite (B83602) with methyl 2-chloroacetoacetate.[1] This transformation is known as the Perkow reaction, a competing reaction to the Michaelis-Arbuzov reaction. While the Michaelis-Arbuzov reaction involves a nucleophilic attack on the halogen-bearing carbon, the Perkow reaction is characterized by an initial attack of the phosphite on the carbonyl carbon.[3]

The reaction mechanism proceeds through several key steps:

-

Nucleophilic Attack: The phosphorus atom of the trimethyl phosphite performs a nucleophilic attack on the electrophilic carbonyl carbon of methyl 2-chloroacetoacetate.

-

Intermediate Formation: This attack forms a zwitterionic intermediate.

-

Rearrangement and Halide Elimination: The intermediate rearranges, leading to the elimination of the chloride ion and the formation of a cationic species.

-

Dealkylation: The displaced chloride anion then attacks one of the methyl groups on the phosphate (B84403) ester in a nucleophilic displacement, resulting in the final enol phosphate product (this compound) and methyl chloride as a byproduct.[3]

This compound exists as a mixture of two geometric isomers, (E) and (Z), due to the configuration around the carbon-carbon double bond.[4] The technical-grade material typically contains a higher proportion of the more insecticidally active (E)-isomer.[4][5]

Reaction Mechanism Diagram

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and a typical composition of the technical product.

Table 1: Physicochemical Properties of this compound (Mevinphos)

| Property | Value |

| IUPAC Name | 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[1] |

| Chemical Formula | C₇H₁₃O₆P[1] |

| Molar Mass | 224.15 g/mol [2] |

| Appearance | Colorless to pale yellow or orange liquid[6][7] |

| Density | 1.25 g/mL[1] |

| Boiling Point | 99-103 °C at 0.3 mmHg[5] |

| Vapor Pressure | 0.003 mmHg at 20°C[1] |

| Water Solubility | Miscible[1] |

Table 2: Typical Composition of Technical Grade this compound

| Component | Percentage (w/w) |

| (E)-Mevinphos | ~62%[5] |

| (Z)-Mevinphos | ~28%[5] |

| Methyl Acetoacetate | ~2%[5] |

| Methyl 2-chloroacetoacetate | ~2%[5] |

| Dimethyl Methyl Phosphonate | ~2%[5] |

| Other Impurities | ~4%[5] |

Experimental Protocol

Disclaimer: The following is a representative protocol based on the principles of the Perkow reaction. It is intended for informational purposes and should be adapted and optimized under controlled laboratory conditions by qualified personnel. This compound is a highly toxic substance and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.

Materials and Reagents

-

Trimethyl phosphite (P(OCH₃)₃)

-

Methyl 2-chloroacetoacetate (CH₃COCH(Cl)COOCH₃)

-

Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat source

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Place the flask in a heating mantle on a magnetic stirrer. Ensure the system is free of moisture.

-

Reagent Charging: Charge the flask with methyl 2-chloroacetoacetate and an appropriate volume of anhydrous toluene. Begin stirring the solution under a slow stream of inert gas.

-

Reactant Addition: Add trimethyl phosphite to the dropping funnel. Add the trimethyl phosphite dropwise to the stirred solution of methyl 2-chloroacetoacetate over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux or a specific target temperature (e.g., 80-100°C).

-

Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Finally, wash with brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a mixture of (E) and (Z) isomers and impurities. Purify the crude this compound by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

Biological Mechanism of Action

This compound is a potent, systemic insecticide and acaricide that functions as an acetylcholinesterase (AChE) inhibitor.[2][4] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).

-

Inhibition of AChE: this compound phosphorylates the serine residue in the active site of the AChE enzyme. This binding is effectively irreversible, inactivating the enzyme.

-

Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.

-

Continuous Nerve Stimulation: The excess acetylcholine leads to the continuous stimulation of postsynaptic receptors, causing uncontrolled nerve firing.

-

Toxicity: This overstimulation results in muscle spasms, paralysis, and ultimately death in target insects.[2]

Signaling Pathway Diagram: AChE Inhibition

References

- 1. Mevinphos - Wikipedia [en.wikipedia.org]

- 2. cis-Mevinphos | C7H13O6P | CID 5355863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perkow reaction - Wikipedia [en.wikipedia.org]

- 4. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 5. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]

- 6. This compound (mevinphos) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Persistence and Degradation Pathways of Phosdrin (Mevinphos)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin, the trade name for the organophosphate insecticide mevinphos, is a broad-spectrum, non-systemic insecticide and acaricide. Due to its high acute toxicity, understanding its environmental persistence and degradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its degradation pathways, persistence in various environmental compartments, and the experimental methodologies used for its study.

Environmental Persistence of this compound

This compound is characterized by its rapid degradation in the environment, which limits its long-term persistence despite its high water solubility and potential for mobility.[1][2][3][4] The persistence of this compound is quantified by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. This value varies significantly depending on the environmental matrix (soil, water), temperature, pH, and the presence of microorganisms.

Quantitative Data on this compound's Environmental Half-Life

| Environmental Compartment | Condition | Half-Life (t½) | References |

| Soil | Aerobic | < 4 days (both isomers) | [1] |

| Aerobic (laboratory, 25°C, dark) | E-isomer: 1.21 hours, Z-isomer: 3.83 hours | [1] | |

| General | 2 to 3 days | [4] | |

| Water (Hydrolysis) | pH 5 | 50.8 - 84.6 days | [1] |

| pH 6 | 120 days | [4][5] | |

| pH 7 | 35 days | [4][5] | |

| pH 9 | 2.8 - 7.5 days | [1] | |

| pH 11 | 1.4 hours | [4][5] | |

| Water (Photolysis) | Aqueous Solution | ~27 days (both isomers) | [1] |

Degradation Pathways of this compound

The degradation of this compound in the environment proceeds through three primary pathways: biotic degradation, hydrolysis, and photolysis.

Biotic Degradation

Biotic degradation is the major route of this compound dissipation in terrestrial environments.[1] Soil microorganisms play a crucial role in breaking down the compound. The primary biotic degradation pathway appears to involve the formation of methylacetoacetate, which then rapidly binds to soil particles and is further mineralized to carbon dioxide.[1] Another identified degradation product resulting from microbial metabolism is O-desmethylmevinphos.[1] In the presence of mouse liver enzymes and glutathione, the cis-isomer of this compound is degraded to cis-desmethyl this compound and S-methylglutathione, while the trans-isomer primarily yields dimethylphosphate.[5]

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water.[1][4][5] As indicated in the table above, this compound is relatively stable in acidic conditions but degrades rapidly in alkaline environments. The hydrolysis of the cis-isomer is generally faster than that of the trans-isomer.[5]

Photolysis

Photolysis, or degradation by sunlight, is another abiotic pathway contributing to the breakdown of this compound. In aqueous solutions, the photolytic half-life for both the E and Z isomers is approximately 27 days.[1]

Experimental Protocols

The environmental fate of this compound is typically investigated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to assess the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.[1][2][5][6][7]

Methodology:

-

Test System: Soil samples are treated with the test substance (this compound), typically radiolabeled (e.g., with ¹⁴C) to facilitate tracking of the parent compound and its transformation products.[5][7]

-

Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained, and evolved ¹⁴CO₂ is trapped. For anaerobic studies, the soil is flooded and purged with an inert gas.[5][6]

-

Sampling and Analysis: At various time points, soil samples are extracted and analyzed to determine the concentration of the parent substance and its degradation products.[1][7] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[5]

-

Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated, and a mass balance is established to account for the distribution of radioactivity among the parent compound, metabolites, evolved CO₂, and bound residues.[5]

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[8][9][10][11]

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Treatment: The buffer solutions are treated with a known concentration of this compound.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any hydrolysis products.

-

Data Analysis: The rate of hydrolysis and the half-life are determined for each pH level.

Phototransformation of Chemicals in Water (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct photolysis by sunlight.[4][12][13][14]

Methodology:

-

Test Solution: A solution of this compound in sterile, buffered, purified water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.[14]

-

Sampling and Analysis: Samples are collected at various time intervals and analyzed for the parent compound and photoproducts.

-

Data Analysis: The rate of photolysis and the half-life are calculated. The quantum yield, a measure of the efficiency of the photochemical process, can also be determined.[13]

Analytical Methods for this compound and its Degradation Products

The analysis of this compound and its metabolites in environmental samples typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile and semi-volatile compounds, which are then ionized and detected by a mass spectrometer, allowing for both quantification and identification.

-

Sample Preparation: Soil samples are typically extracted with an organic solvent like acetonitrile.[15] The extract is then cleaned up and concentrated.[14][15] Water samples may undergo liquid-liquid extraction or solid-phase extraction (SPE).[2]

-

Derivatization: For some polar degradation products, derivatization may be necessary to increase their volatility for GC analysis.[7][11][16][17]

-

Analysis: The prepared sample is injected into the GC-MS system. Specific ions are monitored for the detection and quantification of this compound and its degradation products.[6][9][18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC separates compounds based on their polarity, and the tandem mass spectrometer provides high selectivity and sensitivity for detection and quantification. This method is particularly useful for polar and thermally labile compounds that are not amenable to GC.

-

Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up. The final extract is dissolved in a solvent compatible with the LC mobile phase.[2][19]

-

Analysis: The sample is injected into the LC-MS/MS system, and multiple reaction monitoring (MRM) is often used for highly selective and sensitive quantification.[2][20]

Conclusion

This compound is an environmentally non-persistent organophosphate insecticide. Its degradation is rapid, particularly in soil due to microbial activity, and in alkaline waters through hydrolysis. The primary degradation pathways are biotic degradation, hydrolysis, and photolysis, leading to the formation of less complex molecules. Standardized experimental protocols, such as the OECD guidelines, coupled with advanced analytical techniques like GC-MS and LC-MS/MS, are essential for accurately assessing the environmental fate of this compound and its degradation products. This knowledge is critical for regulatory agencies and researchers in evaluating the ecological risks associated with its use.

References

- 1. gcms.cz [gcms.cz]

- 2. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mevinphos (Ref: ENT 22374) [sitem.herts.ac.uk]

- 4. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]

- 5. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. mdpi.com [mdpi.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. cromlab-instruments.es [cromlab-instruments.es]

- 19. diva-portal.org [diva-portal.org]

- 20. gcms.cz [gcms.cz]

An In-depth Technical Guide on the Biochemical and Physiological Effects of Phosdrin Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosdrin, also known by its chemical name mevinphos (B165942), is a potent organophosphate insecticide and acaricide.[1] Due to its high acute toxicity and rapid action as an acetylcholinesterase inhibitor, it has been a subject of significant research in neurotoxicology and environmental science.[1][2] Although its use has been largely discontinued (B1498344) in many countries, including the United States, understanding its biochemical and physiological effects remains crucial for researchers studying the cholinergic system, the consequences of organophosphate exposure, and the development of effective antidotes.[3] This technical guide provides a comprehensive overview of the effects of this compound exposure, with a focus on its mechanism of action, quantitative toxicity, and relevant experimental methodologies.

Biochemical Effects

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal toxic effect of this compound stems from its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][4][5]

Molecular Interaction: this compound acts by phosphorylating a serine hydroxyl group within the active site of the AChE enzyme.[1][4] This process involves a nucleophilic attack from the serine hydroxyl group on the phosphorus atom of this compound, leading to the formation of a stable, phosphorylated enzyme. This binding, while initially reversible, can become irreversible through a process called "aging," where the phosphorylated enzyme undergoes a conformational change, rendering it resistant to reactivation.[1][4]

Consequence of Inhibition: The inactivation of AChE leads to the accumulation of acetylcholine at cholinergic synapses and neuromuscular junctions.[1][4][6] This excess ACh results in continuous stimulation of both muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis that manifests as a wide range of physiological symptoms.[5][6]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Physiological Effects

The overstimulation of cholinergic receptors throughout the central and peripheral nervous systems leads to a toxidrome that can be categorized by the type of receptor affected.[5][6]

Muscarinic Effects

These effects are due to the stimulation of muscarinic receptors located primarily on smooth muscles, cardiac muscle, and glands. The symptoms are often remembered by the mnemonics DUMBELS or SLUDGEM.[6][7]

-

U rination[6]

-

G astrointestinal cramps[8]

-

E mesis (vomiting)[6]

-

Bronchorrhea (excessive respiratory secretions) and Bronchospasm [5][6]

-

Bradycardia (slowed heart rate)[6]

Nicotinic Effects

Stimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia results in the following symptoms:

-

M ydriasis (pupil dilation - can be masked by dominant muscarinic miosis)[6]

-

T achycardia (increased heart rate)[6]

-

H ypertension (high blood pressure)

-

F asciculations and Cramps

-

Paralysis , including respiratory muscle paralysis, which is often the primary cause of death.[5][7]

Central Nervous System (CNS) Effects

Acetylcholine accumulation in the CNS can lead to a range of neurological symptoms:

Caption: The cholinergic crisis resulting from this compound exposure.

Toxicokinetics

-

Absorption: this compound is readily absorbed through all major routes of exposure: dermal (skin), gastrointestinal (ingestion), and respiratory (inhalation).[4][6] Dermal absorption is a significant route of poisoning, and this compound is fatal in contact with skin.[11][12] Inhalation results in the most rapid onset of symptoms.[5]

-

Distribution: As a lipophilic compound, this compound is distributed throughout the body and can accumulate in fat, liver, and kidneys.[13]

-

Metabolism: In the liver, this compound is metabolized, with one pathway involving degradation to cis-desmethyl this compound and S-methylglutathione.[14]

-

Excretion: Metabolites are primarily excreted in the urine.[15]

Quantitative Data

Table 1: Acute Toxicity of this compound (Mevinphos)

| Species | Route of Exposure | LD50 Value | Reference(s) |

| Rat (male) | Oral | 3 - 7 mg/kg | [3][12] |

| Rat | Oral | 1.4 mg/kg | [16] |

| Rat | Dermal | 4.2 - 4.7 mg/kg | [11] |

| Mouse | Oral | 4 mg/kg | |

| Mouse | Dermal | 12 mg/kg | [11] |

| Rabbit | Dermal | 33.8 mg/kg | [11] |

| Mallard (young) | Oral | 4.6 mg/kg | [17] |

Table 2: Kinetic Constants for Inhibition of Bovine Erythrocyte Acetylcholinesterase by this compound (37°C)

| Constant | Description | Value | Reference |

| kᵢ | Bimolecular rate constant | 1.36 x 10⁵ L/mol/min | [18] |

| Kₐ | Complexing (Affinity) constant | 6.90 ± 0.82 x 10⁻⁵ M | [18] |

| kₚ | Phosphorylation constant | 9.24 min⁻¹ | [18] |

Table 3: Human Exposure Data

| Dose | Duration | Effect | Reference |

| 2.5 mg/day | 27 days | 25% decrease in red blood cell cholinesterase | [19] |

| Not Specified | Acute (occupational) | Headache, dizziness, nausea, visual disturbances, eye irritation | [20] |

| NOEL (cholinergic signs) | Not Specified | No Observed Effect Level used for risk assessment | 0.025 mg/kg |

Experimental Protocols

Protocol: Determination of Acetylcholinesterase Inhibition

This protocol describes a generalized colorimetric assay based on the Ellman method, a standard procedure for measuring AChE activity.

Objective: To quantify the inhibitory effect of this compound on AChE activity in vitro.

Materials:

-

Purified Acetylcholinesterase (e.g., from bovine erythrocytes)

-

This compound (Mevinphos) of known concentration

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

96-well microplate

-

Microplate spectrophotometer (412 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, AChE, ATCI, and DTNB in phosphate buffer. Create serial dilutions of this compound to test a range of concentrations.

-

Enzyme-Inhibitor Incubation:

-

In the wells of a microplate, add a fixed amount of AChE solution.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with buffer instead of this compound.

-

Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Reaction:

-

To initiate the enzymatic reaction, add DTNB followed by the substrate (ATCI) to all wells simultaneously.

-

-

Data Acquisition:

-

Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using the microplate reader. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each this compound concentration.

-

Determine the percent inhibition for each concentration relative to the control (uninhibited) sample.

-

Plot percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

-

Caption: Workflow for an in-vitro AChE inhibition assay.

Protocol: Acute Dermal LD50 Determination in Rats (Generalized)

Objective: To determine the median lethal dose (LD50) of this compound following acute dermal exposure in a rat model. Note: This is a generalized protocol based on historical toxicology studies and must be adapted to comply with current animal welfare regulations.

Materials:

-

Wistar rats (specific age and sex)

-

This compound solution in an appropriate solvent (e.g., acetone)

-

Electric clippers

-

Occlusive dressing

-

Observation cages

Procedure:

-

Animal Preparation:

-

Acclimate animals to laboratory conditions.

-

24 hours prior to dosing, shave a specific area on the dorsal trunk of each rat (approx. 10% of the body surface area).

-

-

Dose Administration:

-

Divide animals into several dose groups, including a control group receiving only the solvent.

-

Apply the specified dose of this compound solution evenly to the shaved skin area.

-

Cover the application site with an occlusive dressing to prevent removal of the substance and ensure continuous contact.[11]

-

-

Exposure and Observation:

-

House animals individually.

-

After a 24-hour exposure period, remove the occlusive dressing and wash the treated skin area with soap and water.

-

Observe the animals for signs of toxicity (e.g., fasciculations, tremors, salivation, lethargy) and mortality at regular intervals for a period of 14 days.

-

-

Data Analysis:

-

Record the number of mortalities in each dose group.

-

Use appropriate statistical methods (e.g., Probit analysis) to calculate the LD50 value with its 95% confidence intervals.

-

Antidotal Treatment

The management of this compound poisoning follows the standard protocol for organophosphate toxicity.[4]

-

Decontamination: The first step is to remove the individual from the source of exposure and decontaminate them by removing clothing and thoroughly washing the skin with soap and water.[9][21]

-

Pharmacological Intervention:

-

Atropine: A competitive antagonist of acetylcholine at muscarinic receptors. It is administered to counteract the life-threatening muscarinic effects, particularly excessive respiratory secretions and bronchospasm.[4][9][22]

-

Pralidoxime (2-PAM): An oxime that acts as a cholinesterase reactivator. It works by removing the phosphate group from the serine active site of the inhibited AChE, thereby restoring enzyme function.[4][23][24] Its efficacy is highest when administered soon after exposure, before the "aging" process renders the phosphorylated enzyme irreversible.

-

Benzodiazepines (e.g., Diazepam): Used to control seizures and agitation resulting from CNS effects.[4][10]

-

Conclusion

This compound is a highly toxic organophosphate that exerts its effects through the potent and largely irreversible inhibition of acetylcholinesterase. The resulting accumulation of acetylcholine leads to a severe cholinergic crisis characterized by widespread muscarinic, nicotinic, and central nervous system dysfunction. Understanding the specific biochemical interactions, the dose-dependent physiological responses, and the principles of toxicokinetics is essential for the development of improved diagnostic tools, more effective therapeutic interventions for organophosphate poisoning, and the ongoing assessment of risks associated with related neurotoxic compounds.

References

- 1. This compound | High-Grade Insecticide for Research (RUO) [benchchem.com]

- 2. Risks from occupational and dietary exposure to mevinphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mevinphos - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. epa.gov [epa.gov]

- 6. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 7. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Signs and Symptoms of Pesticide Poisoning | HeadLice.Org [headlice.org]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Organophosphate Poisoning: Symptoms, Treatment, and More [healthline.com]

- 11. cdc.gov [cdc.gov]

- 12. agilent.com [agilent.com]

- 13. Toxicokinetic and toxicodynamic aspects of organophosphorus (OP) insecticide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. 243. Mevinphos (WHO Pesticide Residues Series 2) [inchem.org]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. This compound - IDLH | NIOSH | CDC [cdc.gov]

- 20. Acute Poisoning Following Exposure to an Agricultural Insecticide -- California [cdc.gov]

- 21. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]

- 22. Insecticide Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]

- 23. [Importance of reactivation of fosdrin-inhibited acetylcholinesterase in the brain and diaphragm for the in vivo therapeutic effect of oximes in rats poisoned with fosdrin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Organic phosphate (this compound) intoxication. Report of a case and the results of treatment with 2-PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neurotoxicology of Phosdrin and Related Organophosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphates (OPs) represent a class of highly effective insecticides, with this compound (mevinphos) being a notable member due to its high acute toxicity.[1] This technical guide provides a comprehensive overview of the neurotoxicology of this compound and related organophosphates. It delves into the primary cholinergic mechanism of action, acetylcholinesterase (AChE) inhibition, and explores significant non-cholinergic pathways, including oxidative stress and delayed neuropathy. The clinical manifestations, from acute cholinergic crisis to long-term neurological sequelae, are detailed. This document summarizes key quantitative toxicological data and provides detailed experimental protocols for assessing neurotoxicity, aiming to equip researchers and drug development professionals with the critical information needed for their work in this field.

Introduction

Mevinphos (B165942), commercially known as this compound, is an organophosphate insecticide characterized by its broad-spectrum efficacy and high acute toxicity.[1][2] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), resulting in a state of cholinergic overstimulation that can be life-threatening.[4] Beyond this primary mechanism, the neurotoxicity of OPs is multifaceted, involving oxidative stress, neuroinflammation, and the potential for delayed, long-term neurological damage.[5][6] Understanding these complex mechanisms is paramount for developing effective diagnostic, preventative, and therapeutic strategies against OP poisoning.

Mechanism of Action

The neurotoxic effects of this compound and related organophosphates are initiated through several key molecular pathways.

Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

The hallmark of organophosphate toxicity is the inhibition of acetylcholinesterase.[3][7]

-

Normal Cholinergic Transmission: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly hydrolyzed into choline (B1196258) and acetic acid by AChE. This enzymatic degradation terminates the signal, allowing the synapse to reset.

-

Inhibition by Organophosphates: Organophosphates are potent inhibitors of AChE. They act by phosphorylating a serine hydroxyl group within the active site of the enzyme.[4][8] This forms a stable, covalent bond that effectively inactivates the enzyme.

-

Consequences: With AChE inhibited, acetylcholine accumulates in the synaptic cleft and at neuromuscular junctions.[4][9] This leads to continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a toxic state known as a cholinergic crisis.[9][10]

-

Aging: The phosphorylated AChE complex can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom.[8] This process strengthens the bond between the organophosphate and the enzyme, making the inhibition effectively irreversible and resistant to reactivation by antidotes like oximes.[4]

Non-Cholinergic Mechanisms

Increasing evidence indicates that OP neurotoxicity is not solely dependent on AChE inhibition.[11]

-

Oxidative Stress: Organophosphates can induce the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[5][12] This leads to oxidative stress, characterized by lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal apoptosis or cell death.[5][13]

-

Organophosphate-Induced Delayed Neuropathy (OPIDN): Certain organophosphates can cause a delayed neuropathy that manifests 1-4 weeks after exposure.[14][15] This condition is not related to AChE inhibition but is instead initiated by the inhibition of another enzyme, Neuropathy Target Esterase (NTE).[14][16] Inhibition and subsequent "aging" of NTE leads to the distal degeneration of long axons in both the central and peripheral nervous systems.[14][17]

-

Neuroinflammation: Exposure to OPs has been linked to inflammatory processes within the central nervous system, involving the activation of microglia and astrocytes and the release of pro-inflammatory cytokines. This neuroinflammation can exacerbate neuronal damage.[6]

-

Mitochondrial Dysfunction: OPs can impair mitochondrial function, disrupting cellular energy production and increasing oxidative stress, further contributing to neuronal injury.

-

MAPK Signaling: Organophosphates can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38-MAPK.[5][18] These pathways are involved in regulating cellular processes like apoptosis and inflammation, and their dysregulation by OPs contributes to neurotoxicity.[5][12]

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound determine its onset, intensity, and duration of toxic effects.

-

Absorption: As a lipophilic compound, this compound is rapidly and effectively absorbed through all major routes of exposure: inhalation, ingestion, and dermal contact.[19] Dermal absorption, while slower, can still lead to severe poisoning with prolonged exposure.[19]

-

Distribution: Following absorption, organophosphates are widely distributed throughout the body, accumulating in fatty tissues, the liver, and kidneys.[19] this compound's ability to cross the blood-brain barrier allows it to exert direct toxic effects on the central nervous system.[20]

-

Metabolism and Excretion: Organophosphates are metabolized in the liver, primarily through oxidation, hydrolysis, and glutathione (B108866) conjugation. It is important to note that some OPs with a P=S bond (phosphorothioates) are not potent AChE inhibitors themselves but require metabolic bioactivation to their P=O (oxon) analogs to become toxic.[11][19] The resulting metabolites are generally more water-soluble and are excreted in the urine.

Clinical Manifestations of Neurotoxicity

Organophosphate poisoning presents as a progression of distinct clinical syndromes.

Acute Cholinergic Crisis

This syndrome appears within minutes to hours of significant exposure and is a direct result of massive acetylcholine accumulation.[21] The symptoms are categorized based on the type of receptor being overstimulated.

-

Muscarinic Effects: Often remembered by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, GI Upset, Emesis, Miosis) or DUMBELS (Diarrhea, Urination, Miosis, Bronchospasm/Bradycardia, Emesis, Lacrimation, Salivation).[22][23] These symptoms reflect the overstimulation of the parasympathetic nervous system.

-

Nicotinic Effects: These include muscle fasciculations (twitches), cramping, weakness, and eventually flaccid paralysis.[9][23] Overstimulation of nicotinic receptors at the adrenal medulla can lead to tachycardia and hypertension.[23] Paralysis of the respiratory muscles is a primary cause of death.[9]

-

Central Nervous System (CNS) Effects: CNS effects range from confusion, ataxia, and slurred speech to seizures, coma, and respiratory center depression.[7][9][24]

Intermediate Syndrome

Occurring 24 to 96 hours after the initial poisoning and apparent recovery from the cholinergic crisis, this syndrome is characterized by the weakness of specific muscle groups.[15][25] It primarily affects the proximal limb muscles, neck flexors, and muscles of respiration.[25] Respiratory failure is a major concern in this phase.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

OPIDN is a rare, delayed neurotoxic effect that occurs 1 to 4 weeks after a severe acute exposure.[14][15] It is characterized by cramping pains in the calves, followed by progressive weakness and ataxia, particularly in the lower limbs, which can progress to paralysis.[14][15] The underlying pathology is the distal axonal degeneration in peripheral nerves and spinal cord tracts, initiated by the inhibition of Neuropathy Target Esterase (NTE).[14][16][17] Recovery is often slow and may be incomplete.[17]

Quantitative Toxicity Data

The toxicity of this compound is quantified using metrics such as the LD50 (the dose lethal to 50% of a test population) and enzyme inhibition constants.

Table 1: Acute Toxicity of this compound (Mevinphos)

| Species | Route of Exposure | LD50 Value | Reference(s) |

|---|---|---|---|

| Rat (male) | Oral | 3 - 12 mg/kg | [2][26] |

| Rat | Dermal | 4.2 - 4.7 mg/kg | [2][27] |

| Rat | Inhalation (1-hr) | LC50: 0.125 mg/L | [2] |

| Mouse | Oral | 4 - 18 mg/kg | [2] |

| Mouse | Dermal | 12 - 40 mg/kg | [2][27] |

| Rabbit | Dermal | 33.8 mg/kg |[27] |

LD50 (Lethal Dose, 50%) is the single dose of a substance that causes the death of 50% of an animal population from exposure.[28][29] LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that kills 50% of the test animals in a given timeframe.[28]

Table 2: Acetylcholinesterase Inhibition Kinetics for this compound and Related Organophosphates

| Compound | Bimolecular Rate Constant (l/mole per minute) | Complexing Constant (M) | Phosphorylation Constant (min⁻¹) | Reference |

|---|---|---|---|---|

| This compound | 1.36 x 10⁵ | 6.90 x 10⁻⁵ | 9.24 | [30] |

| Sumioxon | 4.02 x 10⁴ | 1.38 x 10⁻⁴ | 5.58 | [30] |

| DDVP | 1.56 x 10⁴ | Not Determined | Not Determined | [30] |

| Phosphamidon | 6.30 x 10² | 1.90 x 10⁻² | 9.36 |[30] |

Experimental Protocols

Standardized protocols are essential for the consistent and reliable study of organophosphate neurotoxicity.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of a compound on AChE activity.[13][31]

1. Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE. The rate of color formation is proportional to AChE activity.

2. Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from bovine erythrocytes)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine (ATC) substrate solution

-

Dithiobisnitrobenzoate (DTNB, Ellman's reagent)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and microplate reader

3. Procedure:

-

Prepare serial dilutions of the test compound in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions (or solvent control) to respective wells.

-

Initiate the reaction by adding the AChE enzyme solution to all wells.

-

Immediately add the ATC substrate solution to start the enzymatic reaction.

-

Measure the change in absorbance at 412 nm over a set period (e.g., every 30 seconds for 5 minutes) using a microplate reader.[13]

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of AChE inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

Protocol 2: Assessment of Oxidative Stress via Malondialdehyde (MDA) Assay

This protocol measures lipid peroxidation, a key indicator of oxidative stress, by quantifying one of its major byproducts, malondialdehyde (MDA).[13]

1. Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored MDA-TBA adduct. The concentration of this adduct is measured spectrophotometrically.

2. Materials:

-

Tissue homogenate (e.g., from brain tissue of OP-exposed animals)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) reagent

-

MDA standard solution for generating a standard curve

-

Spectrophotometer

3. Procedure:

-

Homogenize the tissue sample in a suitable buffer on ice.

-

Precipitate proteins in the homogenate by adding TCA solution and centrifuge to collect the supernatant.

-

Add the TBA reagent to the supernatant.

-

Incubate the mixture in a hot water bath (e.g., 95°C for 60 minutes) to facilitate the formation of the MDA-TBA adduct.[13]

-

Cool the samples and measure the absorbance at 532 nm.

4. Data Analysis:

-

Prepare a standard curve using known concentrations of the MDA standard.

-

Calculate the MDA concentration in the samples by comparing their absorbance values to the standard curve.

-

Express the results as nmol of MDA per mg of protein.

Conclusion

The neurotoxicology of this compound and related organophosphates is a complex interplay of potent acetylcholinesterase inhibition and diverse non-cholinergic mechanisms. The acute, life-threatening cholinergic crisis is the most immediate concern, but delayed and chronic effects, including OPIDN and persistent neuropsychiatric disorders, highlight the long-term risks associated with exposure. A thorough understanding of the molecular pathways, toxicokinetics, and clinical presentations detailed in this guide is essential for the scientific and medical communities. This knowledge underpins the development of more effective therapeutic interventions that not only manage the acute cholinergic symptoms but also address the underlying oxidative and neuronal damage, ultimately improving outcomes for individuals exposed to these hazardous compounds.

References

- 1. Risks from occupational and dietary exposure to mevinphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - MEVINPHOS [extoxnet.orst.edu]

- 3. epa.gov [epa.gov]

- 4. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 5. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxicity in acute and repeated organophosphate exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cholinesterase Inhibitors: Part 6: Organophosphate-Induced Delayed Neuropathy (OPIDN) | Environmental Medicine | ATSDR [archive.cdc.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Toxicokinetic and toxicodynamic aspects of organophosphorus (OP) insecticide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. faa.gov [faa.gov]

- 21. mdpi.com [mdpi.com]

- 22. Cholinergic Crisis Symptoms: Signs, Treatment & Antidote [mamahealth.com]

- 23. mdsearchlight.com [mdsearchlight.com]

- 24. litfl.com [litfl.com]

- 25. Organophosphate neurotoxicity and its relation to neurological changes and psychiatric disorders | Research, Society and Development [rsdjournal.org]

- 26. This compound - IDLH | NIOSH | CDC [cdc.gov]

- 27. cdc.gov [cdc.gov]

- 28. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 29. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. Frontiers | Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians [frontiersin.org]

Mevinphos: A Technical History and Developmental Overview

An In-depth Guide for Researchers and Scientists

Introduction

Mevinphos (B165942) is an organophosphate insecticide and acaricide known for its broad-spectrum efficacy and rapid action.[1] It functions as a potent, non-selective acetylcholinesterase inhibitor, leading to the disruption of the nervous system in target pests.[2][3] Historically used to control chewing and sucking insects on a variety of agricultural crops, its high acute toxicity and environmental concerns have led to significant regulatory restrictions and cancellations in many countries.[4] This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, mechanism of action, toxicology, and environmental fate of mevinphos, intended for an audience of researchers, scientists, and drug development professionals.

History and Development

Mevinphos was first registered in the early 1950s and was used extensively to control a wide array of insect pests, including aphids, grasshoppers, leafhoppers, and caterpillars, on fruit, vegetable, and field crops.[1] Its development was part of the broader expansion of organophosphate insecticides after World War II. Due to its high acute toxicity to humans and non-target organisms, its use came under scrutiny. In the United States, the Environmental Protection Agency (EPA) issued a cancellation order for all mevinphos registrations on June 30, 1994, with its use being officially banned after February 28, 1995.[4] Similar restrictions have been implemented in other regions, including the European Union where it is not approved for use.[4]

Chemical and Physical Properties

Mevinphos is a colorless to pale yellow liquid with a mild odor.[5] It is a mixture of two geometric isomers, the (E)-isomer and the (Z)-isomer, with the (E)-isomer exhibiting higher insecticidal activity.[2][6] Technical grade mevinphos typically contains at least 60% of the (E)-isomer.[6] It is miscible with water and many organic solvents.[1][5][6]

Table 1: Physicochemical Properties of Mevinphos

| Property | Value | Reference(s) |

| Chemical Name | 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate (B84403) | [1] |

| CAS Number | 7786-34-7 | [1] |

| Molecular Formula | C₇H₁₃O₆P | [4][5] |

| Molecular Weight | 224.15 g/mol | [1][5][7] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Melting Point | 21 °C ((E)-isomer); 6.9 °C ((Z)-isomer) | [1][4] |

| Boiling Point | 99-103 °C at 0.03 mmHg | [6] |

| Vapor Pressure | 0.003 mmHg at 21 °C | [8] |

| Water Solubility | Miscible | [1][4] |

| Log P (octanol-water partition coefficient) | 1.1 - 1.5 | [2] |

Synthesis of Mevinphos

The primary method for synthesizing mevinphos is the Perkow reaction, which involves the reaction of a trialkyl phosphite (B83602) with a haloketone.[4][9] Specifically, trimethyl phosphite reacts with methyl chloroacetoacetate to yield mevinphos.[4]

Experimental Protocol: Synthesis of Mevinphos

Objective: To synthesize mevinphos via the Perkow reaction of trimethyl phosphite and methyl chloroacetoacetate.

Materials:

-

Trimethyl phosphite

-

Methyl chloroacetoacetate

-

Anhydrous toluene (B28343) (solvent)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Nitrogen gas inlet

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

-

Set up a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add methyl chloroacetoacetate to the flask, followed by anhydrous toluene.

-

Slowly add trimethyl phosphite to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (toluene) and the methyl chloride byproduct under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the (E) and (Z) isomers of mevinphos from any unreacted starting materials and byproducts.

-

Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mechanism of Action

Mevinphos, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is crucial for the proper functioning of the nervous system as it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft, terminating the nerve signal.

The phosphorus atom of mevinphos attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation. This overstimulation of cholinergic pathways causes a range of symptoms, from tremors and convulsions to paralysis and ultimately death in insects.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory potential of mevinphos on acetylcholinesterase activity using the Ellman's method.[10][11][12]

Materials:

-

Purified acetylcholinesterase (from electric eel or human erythrocytes)

-

Mevinphos standard solution

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a series of dilutions of mevinphos in phosphate buffer.

-